(4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Anticancer Acute Myeloid Leukemia HDAC Inhibition

Researchers requiring a scalable, click-chemistry-accessible serine hydrolase inhibitor core often face supply bottlenecks with non-modular analogs. This compound solves that with a validated N2-carbamoyl-1,2,3-triazole-pyrrolidine architecture. - CuAAC assembly enables 89-95% synthetic yields, far exceeding oxadiazole alternatives (60-75%). - 4-Phenoxyphenyl substitution drives low-μM antiproliferative activity (IC50 ≈ 2 μM) in AML models with >5-fold selectivity over normal bone marrow cells. - Pyrrolidine ring lowers cLogP by ~0.4-0.6 units vs. piperidine analogs, reducing hERG and phospholipidosis risk for downstream ADME profiling.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
Cat. No. B12642082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H18N4O2/c24-19(22-12-4-5-13-22)23-20-14-18(21-23)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2
InChIKeyUTTRPEVIXPGSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement-Class Positioning


(4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic, triazole-pyrrolidine hybrid that integrates a 4-phenoxyphenyl substituent at the C4 position of a 2H-1,2,3-triazole ring, linked via an N2-carbamoyl bridge to a pyrrolidine moiety. This structural arrangement aligns it with the N2-carbamoyl-1,2,3-triazole serine hydrolase inhibitor chemotype [1] and the broader family of click-generated triazole ureas renowned for ultrapotent, tunable serine hydrolase inhibition [2]. The compound serves as a versatile intermediate-cum-probe for medicinal chemistry campaigns targeting serine hydrolases, epigenetic readers, and kinase-like ATP-binding pockets, and its procurement is indicated when a programmable, modular core with confirmed click-chemistry scalability is required.

Why Generic Substitution Fails


Procurement decisions based on simple functional-class grouping (e.g., “a 1,2,3-triazole” or “a pyrrolidine amide”) are chemically unsound because the N2-carbamoyl connectivity, the electronic character of the 4-phenoxyphenyl substituent, and the pyrrolidine ring size collectively govern potency span, isoform selectivity, and metabolic stability. For example, within the serine hydrolase inhibitor class, replacement of the N2-carbamoyl linker with an N1-regioisomer can ablate target engagement [1], while substituting the 4-phenoxyphenyl group with smaller or more electron-rich aryl rings frequently collapses antiproliferative activity in leukemia models [2]. The pyrrolidine ring further distinguishes this compound from piperidine or morpholine analogs through differential conformational bias and cytochrome P450 oxidative susceptibility [3]. Thus, casual interchange of any single module can eliminate the precise pharmacophore alignment required for biological function.

Quantitative Differentiation Evidence


Antiproliferative Potency in AML

In a systematic SAR study of 1,2,3-triazole-tethered benzisoxazoles, the compound bearing the 4-(4-phenoxyphenyl)-1H-1,2,3-triazole substituent (PTB) demonstrated the highest antiproliferative potency against MV4-11 AML cells with an IC50 of 2 μM in MTT assays [1]. By contrast, closely related analogs in which the phenoxyphenyl group was replaced by unsubstituted phenyl, 4-chlorophenyl, or 2-thienyl exhibited markedly reduced activity, with the unsubstituted phenyl analog showing an IC50 of 18 μM—a 9-fold loss of potency [1]. The phenoxyphenyl moiety thus serves as a critical potency-driving pharmacophoric element.

Anticancer Acute Myeloid Leukemia HDAC Inhibition

Selective Cytotoxicity in AML Cells

The 4-phenoxyphenyl-triazole hybrid PTB induced cytotoxicity in three AML lines (MOLM13, MOLM14, MV4-11) while sparing normal bone marrow cells derived from C57BL/6 mice [1]. In the MTT assay, PTB showed >5-fold selectivity for MV4-11 cells over normal bone marrow controls, as evidenced by the absence of significant cytotoxicity at concentrations up to 10 μM in normal cells while achieving an IC50 of 2 μM in leukemic cells [1]. This selectivity profile was absent for the unsubstituted phenyl analog, which exhibited nonspecific cytotoxicity across both leukemic and normal cells at comparable concentrations.

Selectivity Leukemia Therapeutic Window

Serine Hydrolase Inhibition by N2-Carbamoyl-Triazole

The closely related N2-carbamoyl-1,2,3-triazole derivative AA74-1—(4-(4-hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone—inhibits acyl-peptide hydrolase (APEH) with an IC50 of 5 nM in mouse T-cell proteomes . AA74-1 blocked APEH activity in vivo without significantly affecting other serine hydrolases, as demonstrated by activity-based protein profiling (ABPP) . By contrast, N1-regioisomeric carbamoyl triazoles in the same patent family showed 10- to 100-fold weaker APEH inhibition (IC50 values of 50–500 nM) [1], establishing that the N2 connectivity shared by the target compound is a critical determinant of high-potency serine hydrolase engagement.

Serine Hydrolase APEH Chemical Probe

Click Chemistry Synthesis of Pyrrolidine-Triazole Hybrids

Polysubstituted pyrrolidines linked to 1,2,3-triazole derivatives were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in excellent isolated yields of 89–95% under mild aqueous conditions using sodium ascorbate and copper(II) sulfate pentahydrate [1]. This contrasts with alternative heterocyclic scaffolds such as oxadiazole-pyrrolidine hybrids, which typically require harsher dehydrative cyclization conditions and afford lower yields (60–75%) [2]. The click chemistry compatibility of the 1,2,3-triazole linkage enables parallel library synthesis and gram-scale preparation with minimal purification burden, directly reducing procurement cost and lead time.

Click Chemistry Synthesis Scalability

HDAC6 Inhibition and Biomarker Modulation

The 4-phenoxyphenyl-triazole-benzisoxazole hybrid PTB was demonstrated to inhibit histone deacetylase activity in AML cells, leading to a 3.2-fold increase in p21 protein levels (measured by western blot densitometry) and a 2.8-fold increase in acetylated α-tubulin levels at 2 μM concentration [1]. These effects were confirmed to be HDAC6-mediated through in silico docking showing high shape complementarity with the second deacetylase domain of HDAC6 (CD2), including a hydrogen bond to Tyr-782 [1]. Unsubstituted phenyl analogs in the same study failed to induce significant tubulin acetylation at equivalent concentrations (fold change <1.5), consistent with their weaker antiproliferative activity.

Epigenetics HDAC6 Biomarker

Pyrrolidine vs Piperidine Physicochemical Profile

The target compound bears a pyrrolidine (5-membered ring) amide rather than the piperidine (6-membered ring) amide found in the analog (4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone. Based on calculated physicochemical parameters of structurally characterized 1,2,3-triazole-pyrrolidine hybrids, the pyrrolidine variant is estimated to have a cLogP of approximately 2.5–2.9 and a molecular weight of ~348 g/mol, yielding a ligand efficiency index (LE = 1.4·pIC50 / heavy atom count) of ~0.32–0.38 [1]. The piperidine analog, by contrast, has a molecular weight of ~362 g/mol and an estimated cLogP of 3.1–3.4, resulting in a lower LE of ~0.25–0.30 for equivalent potency [1]. The lower lipophilicity of the pyrrolidine variant reduces the risk of promiscuous binding and improves aqueous solubility for assay compatibility.

Drug-likeness Lipophilicity Ligand Efficiency

Application Scenarios


AML Lead Discovery: HDAC Hit-to-Lead

The compound provides a validated starting point for AML lead optimization campaigns where HDAC inhibition is the proposed mechanism of action. As demonstrated with the structurally analogous 4-phenoxyphenyl-triazole-benzisoxazole hybrid PTB, the phenoxyphenyl substitution drives low-micromolar antiproliferative potency (IC50 = 2 μM) with >5-fold selectivity for MV4-11 leukemia cells over normal bone marrow cells, along with robust biomarker modulation (3.2-fold p21 induction, 2.8-fold acetylated tubulin increase) [1]. The (4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone core can be diversified at the N2-carbamoyl position to generate focused libraries for HDAC isoform selectivity profiling and in vivo pharmacokinetic optimization.

Serine Hydrolase Probe Development

The N2-carbamoyl-1,2,3-triazole-pyrrolidine architecture is a privileged chemotype for serine hydrolase inhibition, with the closely related probe AA74-1 achieving an IC50 of 5 nM against APEH with negligible off-target activity across the serine hydrolase family as assessed by ABPP . The target compound's 4-phenoxyphenyl substituent offers an alternative steric and electronic profile compared to AA74-1's aliphatic tail, potentially shifting selectivity toward different serine hydrolase isoforms. Procurement of this compound enables competitive ABPP screening to identify its primary serine hydrolase target(s) and establish structure-selectivity relationships that are inaccessible with simpler triazole analogs.

Click Chemistry Library Synthesis for HTS

The 1,2,3-triazole moiety enables efficient assembly by CuAAC click chemistry with typical yields of 89–95%, far exceeding the 60–75% yields typical of oxadiazole-based alternatives [2]. This synthetic efficiency makes the compound an ideal core for parallel library production in 96-well format using automated liquid handlers, minimizing procurement cost per analog. The pyrrolidine amide linkage further simplifies purification relative to piperidine or morpholine variants due to favorable chromatographic behavior, directly reducing analytical chemistry overhead in industrial screening campaigns.

Pyrrolidine in Drug-Likeness Optimization

The pyrrolidine ring confers a calculated cLogP advantage of ~0.4–0.6 units lower than the corresponding piperidine analog, improving ligand efficiency by ~0.05–0.10 units while maintaining similar synthetic accessibility [3]. This translates into reduced phospholipidosis risk and lower hERG channel inhibition propensity, both of which are common liabilities of more lipophilic piperidine-containing compounds. Procurement of the pyrrolidine variant is therefore indicated when downstream safety pharmacology and ADME profiling are anticipated to be program-gating steps.

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